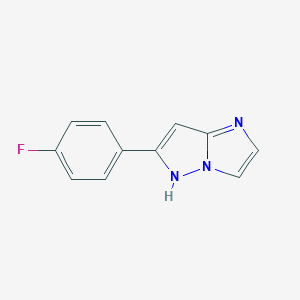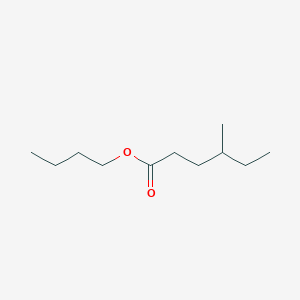
Butyl 4-methylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-methylhexanoate is a chemical compound that is commonly used in scientific research. It is an ester that is formed from the reaction of butanol and 4-methylhexanoic acid. This compound is widely used in various research applications due to its unique properties and characteristics.
Mécanisme D'action
The mechanism of action of butyl 4-methylhexanoate is not fully understood. However, it is believed to act as a polar solvent, which allows it to dissolve a wide range of organic compounds. It is also believed to have a low toxicity level, making it a safe compound to use in various research applications.
Effets Biochimiques Et Physiologiques
Butyl 4-methylhexanoate has no known biochemical or physiological effects on the human body. It is considered to be a safe compound to use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of butyl 4-methylhexanoate is its ability to dissolve a wide range of organic compounds. This makes it an ideal solvent for various research applications. However, one of the limitations of this compound is its high cost, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are many future directions for the use of butyl 4-methylhexanoate in scientific research. One potential direction is the study of its properties as a flavoring agent in the food industry. Another potential direction is the use of this compound in the synthesis of new organic compounds with unique properties and characteristics. Overall, butyl 4-methylhexanoate is a versatile and important compound in scientific research.
Méthodes De Synthèse
The synthesis of butyl 4-methylhexanoate involves the reaction of butanol and 4-methylhexanoic acid in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to ensure maximum yield and purity of the compound.
Applications De Recherche Scientifique
Butyl 4-methylhexanoate is widely used in scientific research as a solvent and reagent. It is commonly used in the synthesis of various organic compounds due to its ability to dissolve a wide range of organic compounds. It is also used as a flavoring agent in the food industry.
Propriétés
Numéro CAS |
126391-29-5 |
|---|---|
Nom du produit |
Butyl 4-methylhexanoate |
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
butyl 4-methylhexanoate |
InChI |
InChI=1S/C11H22O2/c1-4-6-9-13-11(12)8-7-10(3)5-2/h10H,4-9H2,1-3H3 |
Clé InChI |
SNWUUSOYMVALAQ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CCC(C)CC |
SMILES canonique |
CCCCOC(=O)CCC(C)CC |
Synonymes |
4-METHYL-HEXANOIC ACID BUTYL ESTER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



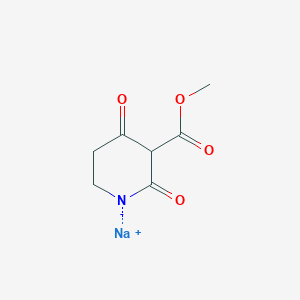
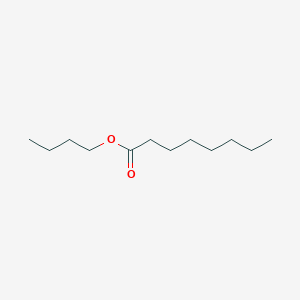
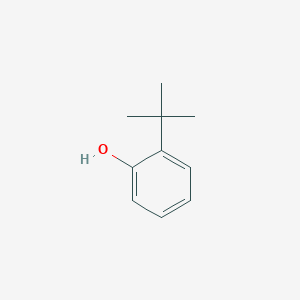
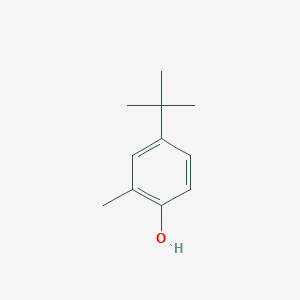
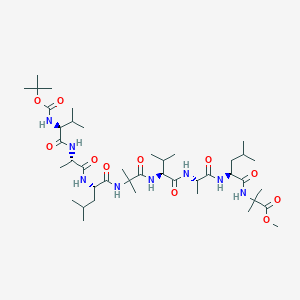
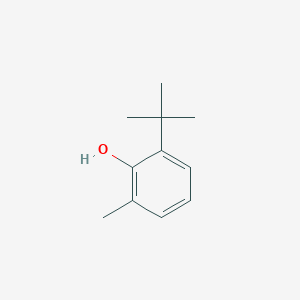
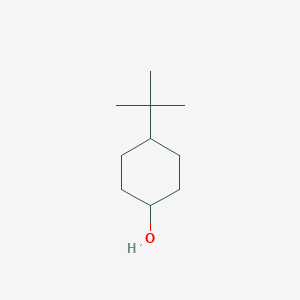
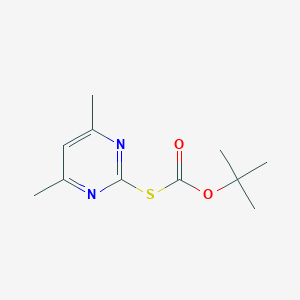
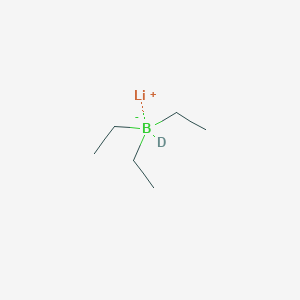
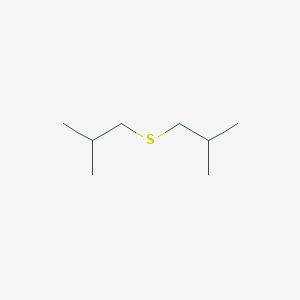
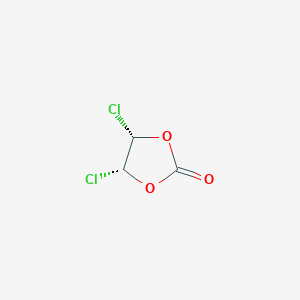
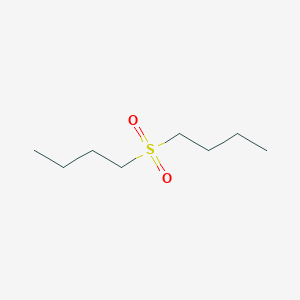
![3-[(3S,3As,5aS,6R,9aS,9bS)-3-[[2,5-bis(trifluoromethyl)phenyl]carbamoyl]-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B146183.png)
